- Preparation of carbapenem derivatives for use as antibacterial agents, World Intellectual Property Organization, , ,
Cas no 91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride)

91893-69-5 structure
Produktname:2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
CAS-Nr.:91893-69-5
MF:C4H13ClN2O2S
MW:188.676218748093
MDL:MFCD04112919
CID:1087639
PubChem ID:23448789
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride
- 2-AMINO-N,N-DIMETHYLETHANE-1-SULFONAMIDE HYDROCHLORIDE
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride (9CI)
- 2-[(Dimethylamino)sulfonyl]ethanaminium chloride
- N,N-Dimethyl-2-aminoethanesulfonamide hydrochloride
- 2-amino-N,N-dimethylethanesulfonamide;hydrochloride
- MFCD04112919
- 2-amino-N,N-dimethylethanesulfonamidehydrochloride
- 12N-837
- CS-0151270
- C4H13ClN2O2S
- SY198278
- DB-116586
- 91893-69-5
- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride, AldrichCPR
- AKOS015848166
- 2-azanyl-N,N-dimethyl-ethanesulfonamide hydrochloride
- 2-Amino-N,N-dimethylethanesulfonamide HCl
- EN300-218219
- DTXSID60634264
- 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)
- Z2168496088
- SCHEMBL3763700
- A844092
- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride
- 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride
-
- MDL: MFCD04112919
- Inchi: 1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H
- InChI-Schlüssel: PIZGQSWCZNVPFH-UHFFFAOYSA-N
- Lächelt: Cl.O=S(CCN)(N(C)C)=O
Berechnete Eigenschaften
- Genaue Masse: 188.0386265g/mol
- Monoisotopenmasse: 188.0386265g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 3
- Komplexität: 156
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 71.8Ų
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218219-0.25g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 0.25g |
$35.0 | 2023-09-16 | |
Enamine | EN300-218219-10.0g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
$600.0 | 2023-05-31 | |
Apollo Scientific | OR310074-1g |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
£359.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D759637-5g |
Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride |
91893-69-5 | 95+% | 5g |
$1060 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221910-10g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride |
91893-69-5 | 95% | 10g |
¥13995.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-200mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 200mg |
613.0CNY | 2021-07-17 | |
abcr | AB218223-10 g |
2-Amino-N,N-dimethylethanesulfonamide hydrochloride, 95%; . |
91893-69-5 | 95% | 10g |
€701.50 | 2023-06-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-1g |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 95+% | 1g |
2044.0CNY | 2021-07-17 | |
Apollo Scientific | OR310074-500mg |
2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 500mg |
£186.00 | 2023-09-02 | ||
TRC | A638398-1000mg |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |
91893-69-5 | 1g |
$ 391.00 | 2023-04-19 |
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, European Patent Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse AgonistsJournal of Medicinal Chemistry, 2010, 53(6), 2390-2400,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 7 h, reflux
Referenz
- Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moietyBioorganic & Medicinal Chemistry, 2016, 24(3), 474-483,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt → 90 °C; cooled; overnight, rt
Referenz
- Preparation of hydroxynaphthyridinone carboxamides useful as HIV integrase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Quinazolines and related heterocyclic compounds, and their therapeutic use, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- N-Nitroso compounds, compositions containing these compounds, and methods of treatment with them, European Patent Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, World Intellectual Property Organization, , ,
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Raw materials
- Carbamic acid, [2-[(dimethylamino)sulfonyl]ethyl]-, phenylmethyl ester
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preparation Products
2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Verwandte Literatur
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride) Verwandte Produkte
- 91893-70-8(2-Amino-N,N-dimethylethanesulfonamide)
- 1355225-21-6(Tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate)
- 2094316-70-6(tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate)
- 56704-27-9(4,5-dimethylpyridine-3-carbonitrile)
- 1493157-38-2(4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid)
- 2138567-86-7(3-Cyclopentyl-4-methylcyclohexan-1-one)
- 879935-79-2(methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)
- 1798538-54-1(2-methoxy-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide)
- 1806064-15-2(6-Bromo-2-cyano-3-hydroxyphenylacetic acid)
- 4720-29-0(N-Benzyl-3-aminopropanol)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:91893-69-5)2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):217.0/722.0/1155.0